4-Fluoroquinoline-8-carboxylic acid
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Overview
Description
4-Fluoroquinoline-8-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the broader class of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to form quinoline-2,4-dicarboxylic acid derivatives . Another approach involves the condensation of 4-fluoroaniline with suitable carboxylic acid derivatives under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-8-carboxylic acid.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of dyes, agrochemicals, and liquid crystals
Mechanism of Action
The primary mechanism of action of 4-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes DNA strand breaks, preventing the replication and transcription of bacterial DNA. This leads to the eventual death of the bacterial cell .
Comparison with Similar Compounds
Nalidixic Acid: The first quinolone antibiotic, lacking fluorine atoms.
Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: 4-Fluoroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its ability to penetrate bacterial cells and inhibit DNA synthesis more effectively than non-fluorinated analogs .
Properties
CAS No. |
1416438-66-8 |
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Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
4-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
YRDRTSMZKXNFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)F |
Origin of Product |
United States |
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